7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
Description
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The presence of the hydroxyethylamino group further enhances its chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
7-(2-hydroxyethylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,23-25H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOUQJZRZXMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxazine derivatives such as methylene blue and Nile blue. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness
What sets 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione apart is its unique hydroxyethylamino group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological molecules, making it a valuable tool in scientific research .
Biological Activity
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a phenoxazine derivative notable for its complex structure and potential biological applications. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its promising anticancer and antimicrobial properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18N2O4
- Molecular Weight : 386.4 g/mol
- IUPAC Name : 7-((2-hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
The structural uniqueness of this compound is attributed to the hydroxyethylamino group, which enhances its reactivity and interaction with biological targets.
The biological activity of 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is primarily mediated through:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to cellular damage and apoptosis.
- pH Modulation : Similar phenoxazine compounds have been shown to alter intracellular pH (pHi), which can trigger apoptotic pathways in cancer cells .
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies:
Anticancer Activity
Research indicates that 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione exhibits significant cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A431 (skin cancer), and others.
- Mechanism : Induces apoptosis through ROS generation and pHi reduction. For instance, a study showed that treatment with related phenoxazines led to a rapid decrease in pHi in MCF-7 cells, correlating with increased cytotoxicity .
Antimicrobial Properties
This compound has also been explored for its antimicrobial effects:
- Activity Against Bacteria and Fungi : Preliminary studies suggest it may inhibit the growth of certain bacterial strains and fungi.
Case Studies and Research Findings
Comparisons with Similar Compounds
When compared to other phenoxazine derivatives such as methylene blue and Nile blue:
- Structural Similarities : All share a tricyclic structure but differ in functional groups affecting their biological activity.
- Unique Attributes : The hydroxyethylamino group in this compound enhances its reactivity and specificity towards biological targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7-((2-Hydroxyethyl)amino)-naphthophenoxazine-dione derivatives while ensuring high yield and purity?
- Methodological Answer : A one-pot, multicomponent condensation reaction under reflux conditions in glacial acetic acid can be adapted, as demonstrated for structurally similar benzo-fused xanthenes . Key steps include:
- Combining precursors (e.g., naphthoquinones, aldehydes, and diols) with optimized stoichiometry.
- Leveraging Knoevenagel condensation followed by Michael addition and intramolecular cyclization.
- Monitoring reaction progress via TLC and isolating products via direct precipitation to avoid tedious purification .
- Critical Parameters : Solvent choice, temperature control, and catalyst selection (if applicable) significantly impact yield.
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., hydroxyl, amino, and carbonyl stretches).
- UV-Vis spectroscopy to assess electronic transitions and conjugation patterns .
- Elemental analysis to verify stoichiometry and purity.
- Advanced techniques like X-ray crystallography (for single crystals) or NMR (1H/13C) for 3D conformation analysis .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzo-fused xanthenes with anti-inflammatory or antitumor activity ):
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic follow-up : Measure reactive oxygen species (ROS) generation or DNA intercalation potential .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of naphthophenoxazine derivatives?
- Methodological Answer : Conduct a systematic review with bibliometric analysis to identify knowledge gaps and inconsistent methodologies . Steps include:
- Comparing assay conditions (e.g., cell lines, compound concentrations, exposure times).
- Validating results using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).
- Applying multivariate statistical analysis to isolate confounding variables (e.g., solvent effects) .
Q. How can computational modeling predict the reactivity of this compound in complex biological systems?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina or Schrödinger Suite.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer kinetics .
- MD simulations : Assess stability in physiological conditions (e.g., solvation dynamics, pH effects) .
Q. What experimental frameworks address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose/cyclodextrin columns).
- Asymmetric synthesis : Optimize reaction conditions with chiral catalysts (e.g., BINOL-derived ligands) .
- Circular dichroism (CD) : Validate enantiomeric excess and monitor stereochemical integrity .
Q. How can AI-driven process simulation enhance the scalability of its synthesis?
- Methodological Answer : Implement COMSOL Multiphysics coupled with machine learning (ML) to:
- Model heat/mass transfer dynamics in large-scale reactors.
- Predict optimal reaction parameters (e.g., mixing rates, temperature gradients) via reinforcement learning .
- Automate real-time adjustments using closed-loop feedback systems.
Methodological Framework for Data Interpretation
- Theoretical grounding : Align experiments with conceptual frameworks (e.g., structure-activity relationships, reaction mechanisms) to guide hypothesis generation and data interpretation .
- Contradiction analysis : Apply root-cause analysis (RCA) to discrepancies, prioritizing variables like synthetic impurities or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
